

Technical Guide: (3-Aminocyclobutyl)methanol

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Compound of Interest

Compound Name: (3-Aminocyclobutyl)methanol

Cat. No.: B154611

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **(3-Aminocyclobutyl)methanol**, including its molecular weight, synthesis, and characterization. It also explores its potential applications in drug discovery and development, supported by detailed experimental protocols and data visualizations.

Core Properties of (3-Aminocyclobutyl)methanol

(3-Aminocyclobutyl)methanol is a cycloaliphatic bifunctional compound containing a primary amine and a primary alcohol. These functional groups make it a valuable building block in medicinal chemistry for the synthesis of more complex molecules.

Molecular Weight and Formula

The molecular formula of **(3-Aminocyclobutyl)methanol** is $C_5H_{11}NO$. Its molecular weight is calculated based on the atomic weights of its constituent elements.

Element	Symbol	Atomic Weight (g/mol)	Count	Total Weight (g/mol)
Carbon	C	12.011	5	60.055
Hydrogen	H	1.008	11	11.088
Nitrogen	N	14.007	1	14.007
Oxygen	O	15.999	1	15.999
Total	101.149			

The monoisotopic mass of **(3-Aminocyclobutyl)methanol** is 101.0841 g/mol . Commercially available sources often list the molecular weight as 101.15 g/mol .[\[1\]](#)

Synthesis of (3-Aminocyclobutyl)methanol

A specific, detailed experimental protocol for the synthesis of **(3-Aminocyclobutyl)methanol** is not readily available in the public domain. However, a representative synthesis can be adapted from established methods for producing similar aminocycloalkanes, such as the reduction of a β -enaminoketone derived from a cyclobutanedione.

Representative Experimental Protocol: Reduction of a Cyclobutyl β -Enaminoketone

This protocol is adapted from the synthesis of 3-aminocyclohexanols and outlines a potential route to **(3-Aminocyclobutyl)methanol**.[\[2\]](#)[\[3\]](#)

Step 1: Synthesis of the β -Enaminoketone

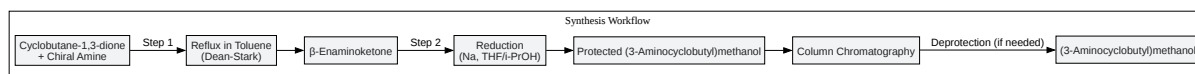
- A solution of a suitable cyclobutane-1,3-dione derivative (1.0 eq) and a chiral amine, such as (S)- α -methylbenzylamine (1.1 eq), in toluene is refluxed for 3-4 hours with azeotropic removal of water using a Dean-Stark trap.
- After cooling, the solvent is removed under reduced pressure.
- The resulting crude product is purified by crystallization from a suitable solvent system (e.g., CH_2Cl_2 /hexane) to yield the corresponding β -enaminoketone.

Step 2: Reduction to the Amino Alcohol

- The purified β -enaminoketone (1.0 eq) is dissolved in a mixture of THF and isopropyl alcohol.
- Sodium metal (excess) is added portion-wise to the solution at room temperature.
- The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- After the reaction is complete, the unreacted sodium is carefully quenched.
- The mixture is then poured into a saturated aqueous solution of NH_4Cl and extracted with an organic solvent such as ethyl acetate.
- The combined organic layers are dried over anhydrous Na_2SO_4 , filtered, and concentrated under reduced pressure.
- The crude product, a mixture of cis- and trans-isomers of the protected amino alcohol, is purified by column chromatography on silica gel.

Step 3: Deprotection (if necessary)

If a protecting group was used for the amine (e.g., benzyl from benzylamine), a final deprotection step, such as catalytic hydrogenation, would be required to yield **(3-Aminocyclobutyl)methanol**.



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A representative synthetic workflow for **(3-Aminocyclobutyl)methanol**.

Analytical Characterization

The structural elucidation and purity assessment of **(3-Aminocyclobutyl)methanol** and its derivatives are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of **(3-Aminocyclobutyl)methanol**. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its structure.

Predicted ¹ H NMR Spectral Data				
Protons	Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
-CH ₂ OH (methylene protons)	3.4 - 3.6	Doublet of doublets	2H	-
-CH-NH ₂ (methine proton)	2.8 - 3.2	Multiplet	1H	-
Cyclobutyl ring protons	1.2 - 2.2	Multiplets	5H	-
-OH (hydroxyl proton)	Variable (broad singlet)	Broad Singlet	1H	-
-NH ₂ (amine protons)	Variable (broad singlet)	Broad Singlet	2H	-

Predicted ^{13}C NMR Spectral Data

Carbon	Chemical Shift (δ , ppm)
-CH ₂ OH (methylene carbon)	60 - 65
-CH-NH ₂ (methine carbon)	50 - 55
Cyclobutyl ring carbons	20 - 40

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For **(3-Aminocyclobutyl)methanol**, electrospray ionization (ESI) would likely show a prominent protonated molecular ion $[\text{M}+\text{H}]^+$ at m/z 102.0913.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to assess the purity of **(3-Aminocyclobutyl)methanol**, including the separation of cis- and trans-isomers. Chiral chromatography can be used to resolve enantiomers if a stereospecific synthesis was performed.

Role in Drug Discovery and Development

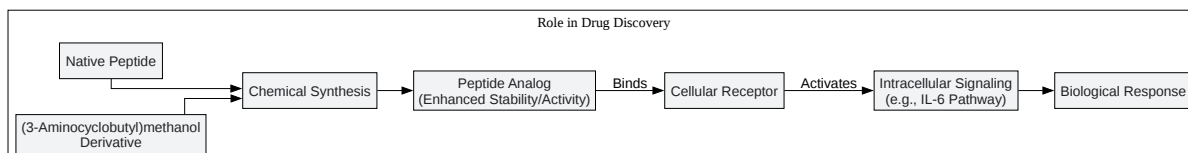
(3-Aminocyclobutyl)methanol serves as a versatile scaffold in drug design. The cyclobutane ring provides conformational rigidity, which can be advantageous for optimizing the binding of a molecule to its biological target. The primary amine and alcohol functional groups offer points for further chemical modification.

Application in Peptide Mimetics

A significant application of aminocyclobutane derivatives is their incorporation into peptides to create more stable and potent analogs. For instance, replacing a natural amino acid with a cyclobutane-containing mimic can enhance resistance to enzymatic degradation and improve pharmacokinetic properties.

One study demonstrated that incorporating 1-aminocyclobutanecarboxylic acid derivatives into the immunomodulatory peptide tuftsin resulted in analogs with enhanced ability to stimulate

interleukin-6 (IL-6) secretion from macrophages.[4] This suggests that the conformational constraints imposed by the cyclobutane ring can lead to a more favorable interaction with the biological target.



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Conceptual pathway for the use of **(3-Aminocyclobutyl)methanol** derivatives in modulating cellular signaling.

Use as a Building Block for Small Molecule Inhibitors

The structural motif of **(3-Aminocyclobutyl)methanol** can be found in various small molecule inhibitors. For example, related aminocycloalkanes are key components of certain kinase inhibitors and receptor antagonists. The rigid cyclobutane scaffold helps to position other pharmacophoric groups in a precise orientation for optimal target engagement.

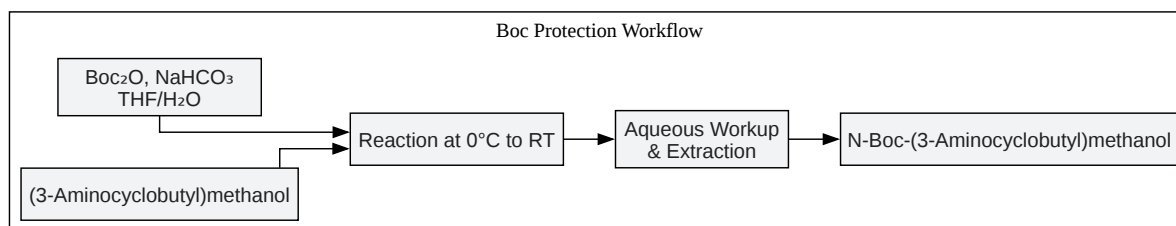
Experimental Protocols for Derivatization

For use in peptide synthesis or the construction of more complex molecules, the amine or alcohol group of **(3-Aminocyclobutyl)methanol** is often protected. A common protection strategy for the amine is the formation of a tert-butyloxycarbonyl (Boc) carbamate.

Protocol: Boc Protection of (3-Aminocyclobutyl)methanol

This is a general procedure for the Boc protection of a primary amine.[4][5][6]

- Dissolve **(3-Aminocyclobutyl)methanol** (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water (1:1).
- Add sodium bicarbonate (NaHCO_3) (3.0 eq) to the solution.
- Cool the mixture to 0 °C in an ice bath.
- Add di-tert-butyl dicarbonate (Boc_2O) (1.0 eq) to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir for 10-12 hours.
- Remove the volatile organic solvent under reduced pressure.
- Dilute the remaining aqueous solution with water and extract with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc protected **(3-Aminocyclobutyl)methanol**.



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A typical workflow for the Boc protection of **(3-Aminocyclobutyl)methanol**.

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